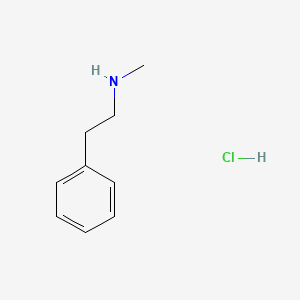

N-甲基苯乙胺盐酸盐

描述

Phenethylamine, N-methyl-, hydrochloride (also known as N-methyl-phenethylamine or NMPEA) is a stimulant drug primarily used in scientific research. It is a derivative of the phenethylamine class of compounds, and is structurally related to amphetamine and other stimulants. It has been used in research studies to explore the effects of stimulant drugs on the body and brain, and to test potential treatments for conditions such as attention deficit hyperactivity disorder (ADHD). NMPEA is a potent stimulant drug and is known to produce effects such as increased alertness, increased focus, improved mood, and increased energy.

科学研究应用

药物化学:配体开发

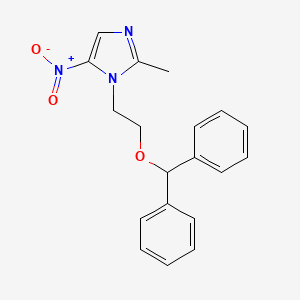

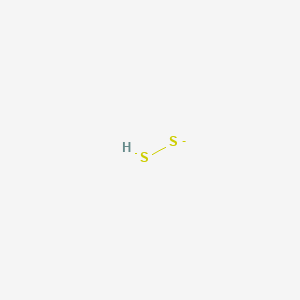

N-甲基苯乙胺盐酸盐: 在药物化学中用于开发针对各种受体的配体。 该化合物在合成与肾上腺素受体,多巴胺受体和血清素受体相互作用的分子中用作结构基序 {svg_1}。这些配体可以调节受体活性,从而为与这些神经递质系统相关的疾病提供潜在的治疗应用。

药理学:精神活性物质分析

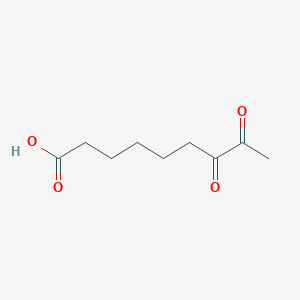

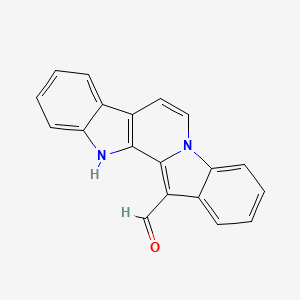

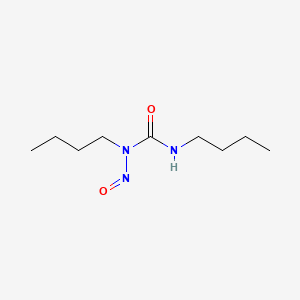

在药理学中,分析N-甲基苯乙胺盐酸盐的精神活性。 作为苯乙胺衍生物,其结构与各种精神活性物质相似,可以用作研究药物滥用以及“设计药物”对中枢神经系统的影响的参考化合物 {svg_2}。

有机合成:化学中间体

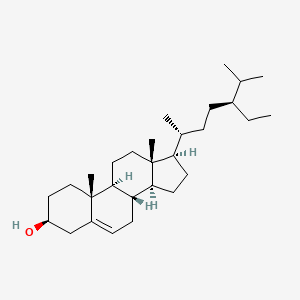

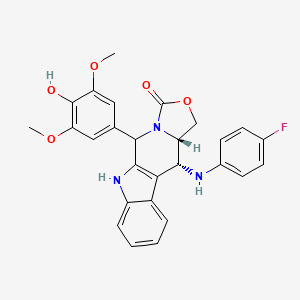

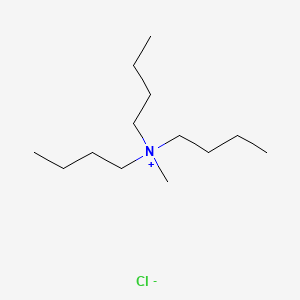

该化合物用作有机合成的中间体。其结构对于构建更复杂的分子至关重要,尤其是在合成药物和生物活性化合物中。 盐酸盐形式增强了其在极性溶剂中的溶解度,促进了各种化学反应 {svg_3}。

生物化学:酶抑制研究

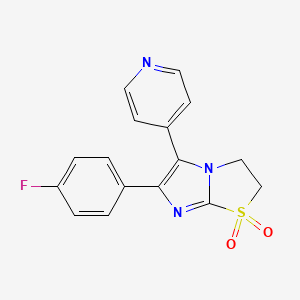

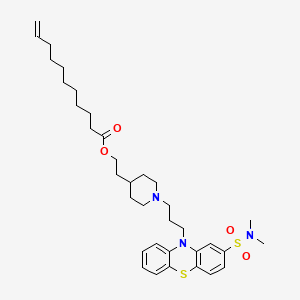

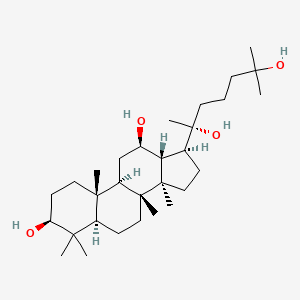

N-甲基苯乙胺盐酸盐: 用于生物化学中的酶抑制研究。它可以作为单胺氧化酶(MAO)和多巴胺转运蛋白(DAT)等酶的抑制剂,这些酶在神经递质代谢和功能中至关重要。 了解其抑制作用有助于开发治疗神经系统疾病的新方法 {svg_4}。

神经化学:神经递质模拟

在神经化学中,研究该化合物模拟内源性神经递质(如多巴胺和去甲肾上腺素)的能力。 其结构相似性使其能够与相同的受体结合并引发类似的生理反应,使其成为研究神经递质通路和受体药理学的有用工具 {svg_5}。

作用机制

Target of Action

N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .

Mode of Action

NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .

Biochemical Pathways

NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .

Pharmacokinetics

It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.

Result of Action

The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .

Action Environment

It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs

生化分析

Biochemical Properties

Phenethylamine, N-methyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is monoamine oxidase B (MAO-B), which metabolizes phenethylamine and its derivatives. This interaction leads to the formation of phenylacetic acid. Additionally, phenethylamine, N-methyl-, hydrochloride interacts with trace amine-associated receptor 1 (TAAR1), which regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Cellular Effects

Phenethylamine, N-methyl-, hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. The effects of phenethylamine, N-methyl-, hydrochloride on cellular function include enhanced mood, cognitive function, and mental well-being .

Molecular Mechanism

The molecular mechanism of action of phenethylamine, N-methyl-, hydrochloride involves its binding interactions with biomolecules and enzyme modulation. It binds to TAAR1, leading to the inhibition of VMAT2 and increased release of monoamine neurotransmitters. Additionally, phenethylamine, N-methyl-, hydrochloride inhibits MAO-B, preventing the breakdown of phenethylamine and prolonging its effects. These interactions result in changes in gene expression and neurotransmitter levels, contributing to its stimulant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenethylamine, N-methyl-, hydrochloride change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that phenethylamine, N-methyl-, hydrochloride can have sustained effects on cellular function, including prolonged neurotransmitter release and modulation of gene expression .

Dosage Effects in Animal Models

The effects of phenethylamine, N-methyl-, hydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and mood without significant adverse effects. At high doses, phenethylamine, N-methyl-, hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes similar to those observed with amphetamines. These threshold effects highlight the importance of dosage regulation in experimental settings .

Metabolic Pathways

Phenethylamine, N-methyl-, hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. This enzyme metabolizes the compound into phenylacetic acid, which is further broken down into other metabolites. The compound also interacts with phenylethanolamine N-methyltransferase, which converts phenethylamine into N-methylphenethylamine, enhancing its effects. These metabolic pathways play a crucial role in regulating the levels and activity of phenethylamine, N-methyl-, hydrochloride in the body .

Transport and Distribution

Phenethylamine, N-methyl-, hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), which facilitate its entry into neurons. Once inside the cells, the compound can be stored in vesicles or metabolized by enzymes such as MAO-B. The distribution of phenethylamine, N-methyl-, hydrochloride within tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of phenethylamine, N-methyl-, hydrochloride is primarily within monoamine neurons, where it exerts its effects on neurotransmitter release and metabolism. The compound is directed to specific compartments within the cells, including synaptic vesicles, where it can modulate neurotransmitter levels. Post-translational modifications and targeting signals play a role in directing phenethylamine, N-methyl-, hydrochloride to these specific subcellular locations, ensuring its proper function and activity .

属性

IUPAC Name |

N-methyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBADEXUNPVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

589-08-2 (Parent) | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40194013 | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4104-43-2 | |

| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-29 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)

![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)